5-Bromo-2-nitropyridin-3-OL
Overview
Description
5-Bromo-2-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-3-OL typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to nitration using nitric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 5-bromo-2-aminopyridin-3-OL.
Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent used.
Scientific Research Applications
5-Bromo-2-nitropyridin-3-OL has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Bromo-2-nitropyridine
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 5-Bromo-3-nitropyridin-2-OL
Comparison: 5-Bromo-2-nitropyridin-3-OL is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry. Compared to similar compounds, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.
Properties
IUPAC Name |
5-bromo-2-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJQYJTWRBGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697422 | |
Record name | 5-Bromo-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691872-15-8 | |
Record name | 5-Bromo-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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